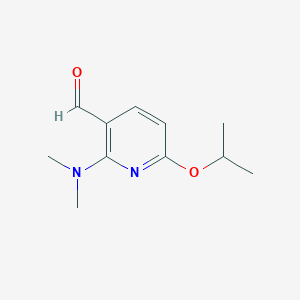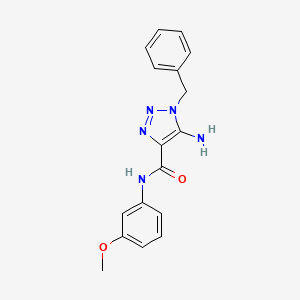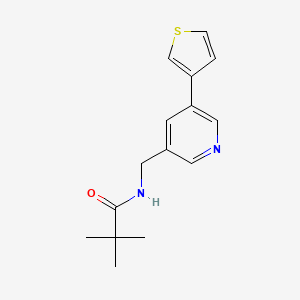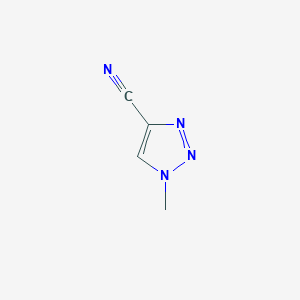
2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of dimethylaminoethyl methacrylate (DMAEMA), which is a methacrylic acid derivative used as a monomer in the production of polymers . It likely shares some properties with DMAEMA, such as being a tertiary amine and having a pyridine ring, which could influence its reactivity and potential applications.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds like DMAEMA are typically synthesized through a process involving dimethylethanolamine . The exact method would depend on the desired properties and applications of the final product.Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by its dimethylamino and pyridine components. These groups could impact the compound’s polarity, reactivity, and potential for forming hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For instance, the dimethylamino group could participate in acid-base reactions, while the pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethylamino group could make the compound basic, while the pyridine ring could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Polymersomes: formed from diblock copolymers like poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) are being explored for their potential as drug delivery systems . These polymersomes can respond to pH and temperature changes, making them suitable for targeted drug delivery. They can form vesicles in aqueous solutions, which are more robust than liposomes and can encapsulate various therapeutic agents.
Gene Therapy
The cationic nature of PDMAEMA allows it to form electrostatic complexes with anionic biomacromolecules such as DNA and RNA . This property is particularly useful in gene therapy, where the compound can be used to deliver genetic material into cells, potentially treating genetic disorders.
Nanoreactors
Due to their ability to respond to external stimuli like pH and temperature, polymersomes containing PDMAEMA can be used as nanoreactors . These nanoreactors can facilitate chemical reactions at the nanoscale, which could be beneficial in various fields, including synthetic chemistry and materials science.
Cancer Therapeutics
The compound’s ability to form micelles that can co-load with anticancer drugs and DNA presents a promising avenue for cancer therapy . These micelles can be used to deliver both drugs and genetic material simultaneously, which is expected to improve the efficacy of cancer treatments.
Bioconjugation
2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde is used in bioconjugation reactions , particularly with carboxylated peptides and small proteins. This is crucial for preparing various biologically active compounds and studying their interactions, which is important in medical research.
Ocular Drug Delivery
The compound has been used to create a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride for ocular drug delivery . This application demonstrates the potential of the compound in creating targeted therapies for eye conditions.
Anticancer Drug Delivery
Thermosensitive and crosslinked PDMAEMA nanogel has been exploited as a drug delivery system for doxorubicin , an anticancer drug . This showcases the compound’s role in enhancing the delivery and efficacy of chemotherapy agents.
Mucosal Membrane Interaction
PDMAEMA’s ability to interact with the mucosal gel layer of mucosal membranes makes it a candidate for delivering drugs across these barriers . This could lead to new methods for administering medications through mucosal surfaces such as the nasal cavity.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)15-10-6-5-9(7-14)11(12-10)13(3)4/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYHVNTHKVBSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=C(C=C1)C=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-6-propan-2-yloxypyridine-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2364033.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2364039.png)


![Ethyl 4-(4-methylphenyl)-2-{[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B2364042.png)
![2-[(2,6-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2364043.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide](/img/structure/B2364044.png)
![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2364045.png)
![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2364049.png)
![N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2364050.png)


